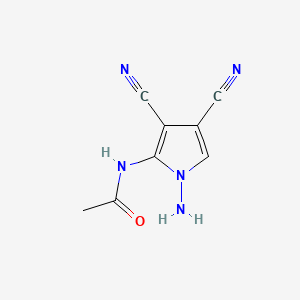

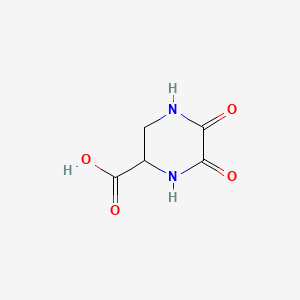

![molecular formula C19H24N2O2 B587247 4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine-d4 CAS No. 1794883-59-2](/img/structure/B587247.png)

4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine-d4” is a chemical compound with the molecular formula C19H24N2O2 . It has an average mass of 312.406 Da and a mono-isotopic mass of 312.183777 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the removal of the N-sulfinyl auxiliary led to an amine, which upon treatment with n-BuLi cyclized easily into an isoquinolone .Molecular Structure Analysis

The InChI code for this compound is 1S/C19H24N2O2/c1-22-18-11-15-8-10-21(13-16(15)12-19(18)23-2)9-7-14-3-5-17(20)6-4-14/h3-6,11-12H,7-10,13,20H2,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 312.41 . It’s a solid at room temperature and should be stored in a refrigerator .Scientific Research Applications

Pharmacology: Antagonists of Muscarinic Receptors

This compound has been studied for its potential as a highly selective antagonist of muscarinic M4 receptors . These receptors are involved in various neurological functions and disorders. By acting as an antagonist, the compound could help modulate neurotransmitter release and offer therapeutic benefits for conditions like Parkinson’s disease.

Organic Chemistry: Heterocyclization Reactions

In organic synthesis, this compound is utilized in heterocyclization reactions to form 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho[1’,2’:5,6][1,3]oxazino-[2,3-a]isoquinolines . These reactions are significant for creating complex molecular structures that can serve as key intermediates in the synthesis of various organic compounds.

Medicinal Chemistry: Synthesis of Elacridar

Elacridar is an important chemical used to inhibit P-glycoprotein and breast cancer resistance protein, which are associated with multidrug resistance in cancer therapy. The compound serves as an intermediate in the synthesis of Elacridar, highlighting its role in advancing cancer treatment .

Nuclear Medicine: Tumor Imaging Agents

The compound has been explored for its use in the synthesis and radiosynthesis of potential tumor imaging agents, such as [131I]-5-iodo-N-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-yl)-ethyl]-2-methoxy-benzamide . These agents can be used in nuclear medicine to visualize tumors using imaging techniques.

Chemical Biology: Enamine Formation

In chemical biology, the compound is involved in reactions with acyl iso(thio)cyanates to yield 1,2-fused oxo compounds through enamine formation . This process is valuable for the study of biological systems and the development of new biochemical tools.

Analytical Chemistry: Mass Spectrometry

The compound’s behavior in mass spectrometry has been documented, where it exhibits a retro-Diels–Alder reaction, leading to fragmentation into 6,7-dimethoxy-3,4-dihydroisoquinoline and corresponding o-quinone methide . This information is crucial for analytical chemists who use mass spectrometry to identify and quantify compounds.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various receptors

Mode of Action

It is known that similar compounds interact with their targets, causing changes in the target’s function . The exact mechanism of interaction and the resulting changes for this specific compound require further investigation.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways

Result of Action

Similar compounds have been found to have various biological activities . The specific effects of this compound require further investigation.

properties

IUPAC Name |

4-[1,1,2,2-tetradeuterio-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-22-18-11-15-8-10-21(13-16(15)12-19(18)23-2)9-7-14-3-5-17(20)6-4-14/h3-6,11-12H,7-10,13,20H2,1-2H3/i7D2,9D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOOLMGPMIHRFY-BSFGQKQYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=C(C=C1)N)C([2H])([2H])N2CCC3=CC(=C(C=C3C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine-d4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid](/img/structure/B587168.png)

![(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587170.png)

![(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587171.png)

![N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide](/img/structure/B587178.png)